2-(3-Azetidinyl)benzo[d]isothiazol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “MFCD24105020” is a chemical entity with a unique structure and properties that make it significant in various scientific fields. This compound is known for its potential applications in medicinal chemistry, materials science, and industrial processes. Understanding its synthesis, reactions, and applications can provide insights into its utility and potential for future research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “MFCD24105020” involves multiple steps, each requiring specific reagents and conditions. The initial step typically involves the formation of a core structure through a series of condensation reactions. This is followed by functional group modifications to introduce desired substituents. The reaction conditions often include the use of catalysts, controlled temperatures, and inert atmospheres to ensure the desired product yield and purity.
Industrial Production Methods
For large-scale production, the synthesis of “MFCD24105020” is optimized to enhance efficiency and reduce costs. This involves the use of continuous flow reactors, automated systems, and high-throughput screening techniques. The industrial process also focuses on minimizing waste and ensuring environmental compliance through the use of green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
“MFCD24105020” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The common reagents used in the reactions of “MFCD24105020” include acids, bases, oxidizing agents, reducing agents, and solvents like dichloromethane or ethanol. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from the reactions of “MFCD24105020” depend on the specific reaction pathway. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
“MFCD24105020” has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: “MFCD24105020” is investigated for its potential therapeutic effects, including its use as a drug candidate for treating various diseases.
Industry: The compound is used in the production of materials with specific properties, such as polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of “MFCD24105020” involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects. The compound may act as an inhibitor, activator, or modulator of these targets, depending on its structure and the nature of the interaction.
Properties
Molecular Formula |
C10H10N2OS |
---|---|
Molecular Weight |
206.27 g/mol |
IUPAC Name |
2-(azetidin-3-yl)-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C10H10N2OS/c13-10-8-3-1-2-4-9(8)14-12(10)7-5-11-6-7/h1-4,7,11H,5-6H2 |
InChI Key |
SEEZFIHKXQPXDB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)N2C(=O)C3=CC=CC=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.